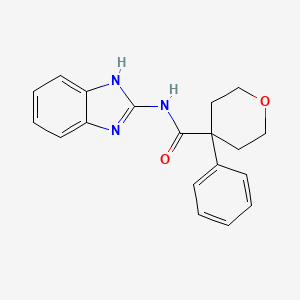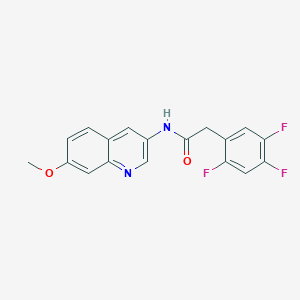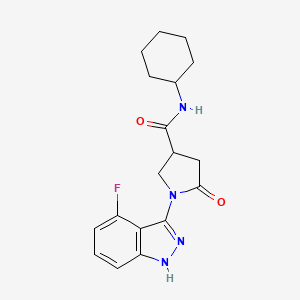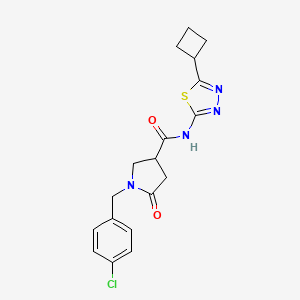![molecular formula C19H23NO6S B11007711 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11007711.png)
N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-Methionin ist eine komplexe organische Verbindung, die zur Klasse der Cumarinderivate gehört. Cumarine sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie weit verbreitet eingesetzt.
Herstellungsmethoden
Die Synthese von N-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-Methionin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 3,4,8-Trimethyl-2-oxo-2H-chromen-7-ol und L-Methionin.
Reaktionsbedingungen: Das Chromen-7-ol-Derivat wird zunächst mit Essigsäureanhydrid umgesetzt, um das entsprechende Acetat zu bilden. Dieses Zwischenprodukt wird dann mit L-Methionin unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) gekoppelt.
Chemische Reaktionsanalyse
N-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-Methionin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Methioningruppe kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen, was zur Bildung substituierter Derivate führt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromenyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step often involves the use of methylthiolating agents under controlled conditions to ensure selective substitution.
Coupling Reactions: The chromenyl and butanoic acid moieties are coupled using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Final Deprotection and Purification: The final compound is obtained after deprotection of any protecting groups used during the synthesis, followed by purification using techniques like column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Green Chemistry Principles: To reduce the use of hazardous reagents and solvents.
Automated Synthesis Platforms: For precise control over reaction conditions and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed under mild conditions using aqueous hydrogen peroxide or organic peroxides.
Reduction: Conducted in anhydrous solvents like THF or ethanol under inert atmosphere.
Substitution: Carried out in polar aprotic solvents like DMF or DMSO with appropriate catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: May yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-Methionin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird aufgrund der bekannten biologischen Aktivitäten von Cumarinderivaten auf ihr Potenzial als antimikrobielles Mittel untersucht.
Biologische Studien: Sie wird in der Forschung verwendet, um die Wechselwirkungen zwischen Cumarinderivaten und biologischen Zielstrukturen wie Enzymen und Rezeptoren zu verstehen.
Industrielle Anwendungen: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von N-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-Methionin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen:
Enzyminhibition: Die Verbindung kann Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu ihren antimikrobiellen Wirkungen führt.
Rezeptorbindung: Sie kann an bestimmte Rezeptoren in biologischen Systemen binden und deren Aktivität modulieren, was zu therapeutischen Wirkungen führt.
Signalwegmodulation: Die Verbindung kann Signalwege beeinflussen, was zu Veränderungen in zellulären Prozessen führt.
Wirkmechanismus
The mechanism by which (2S)-4-(METHYLSULFANYL)-2-({2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)BUTANOIC ACID exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Vergleich Mit ähnlichen Verbindungen
N-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-Methionin kann mit anderen Cumarinderivaten verglichen werden:
Eigenschaften
Molekularformel |
C19H23NO6S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C19H23NO6S/c1-10-11(2)19(24)26-17-12(3)15(6-5-13(10)17)25-9-16(21)20-14(18(22)23)7-8-27-4/h5-6,14H,7-9H2,1-4H3,(H,20,21)(H,22,23)/t14-/m0/s1 |
InChI-Schlüssel |
VCHGRYJSKCAOQO-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCSC)C(=O)O)C |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCSC)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11007628.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11007636.png)


![2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid](/img/structure/B11007660.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11007661.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11007663.png)
![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007668.png)


![2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11007688.png)


![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)hexanamide](/img/structure/B11007703.png)
